molecular formula C13H21N3O3S B7595205 N-(1-methylsulfonylpropan-2-yl)-6-morpholin-4-ylpyridin-3-amine

N-(1-methylsulfonylpropan-2-yl)-6-morpholin-4-ylpyridin-3-amine

Cat. No. B7595205
M. Wt: 299.39 g/mol
InChI Key: PPIVEQAIDCWKTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-methylsulfonylpropan-2-yl)-6-morpholin-4-ylpyridin-3-amine, also known as MP-SPRINT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound exhibits unique biochemical and physiological effects that make it a promising candidate for the development of new drugs for the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-(1-methylsulfonylpropan-2-yl)-6-morpholin-4-ylpyridin-3-amine involves the inhibition of the target enzymes and receptors. This inhibition results in the modulation of various signaling pathways, leading to the regulation of physiological processes such as cell proliferation, apoptosis, and neurotransmitter release.
Biochemical and Physiological Effects:
This compound exhibits various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of neurotransmitter release. These effects make it a promising candidate for the development of new drugs for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1-methylsulfonylpropan-2-yl)-6-morpholin-4-ylpyridin-3-amine is its potent inhibitory activity against various enzymes and receptors, making it a valuable tool for the study of various physiological processes. However, one limitation of this compound is its relatively low solubility, which can make it challenging to work with in certain experimental setups.

Future Directions

There are several future directions for the study of N-(1-methylsulfonylpropan-2-yl)-6-morpholin-4-ylpyridin-3-amine. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the further characterization of its mechanism of action and its effects on various physiological processes. Additionally, the optimization of the synthesis method and the improvement of its solubility could also be explored to facilitate its use in various experimental setups.

Synthesis Methods

The synthesis of N-(1-methylsulfonylpropan-2-yl)-6-morpholin-4-ylpyridin-3-amine involves the reaction between 6-bromo-3-nitropyridine-2-amine and 2-(morpholin-4-yl)propane-1-sulfonyl chloride in the presence of a base. This reaction results in the formation of the desired product, which can be purified using various techniques such as column chromatography.

Scientific Research Applications

N-(1-methylsulfonylpropan-2-yl)-6-morpholin-4-ylpyridin-3-amine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various enzymes and receptors, including protein kinase C (PKC), phosphodiesterase 4 (PDE4), and the dopamine D3 receptor. These enzymes and receptors are involved in the regulation of various physiological processes, and their dysregulation has been implicated in the development of several diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-(1-methylsulfonylpropan-2-yl)-6-morpholin-4-ylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3S/c1-11(10-20(2,17)18)15-12-3-4-13(14-9-12)16-5-7-19-8-6-16/h3-4,9,11,15H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIVEQAIDCWKTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C)NC1=CN=C(C=C1)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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